molecular formula C20H13NO5 B1218586 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy- CAS No. 3326-33-8

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-

Cat. No. B1218586
CAS RN: 3326-33-8
M. Wt: 347.3 g/mol
InChI Key: QLCDVUAIWJCGRU-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is not fully understood. However, it has been suggested that the compound acts by inhibiting enzymes involved in cancer cell proliferation and viral replication. It has also been proposed that the compound acts by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. In addition, Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has been investigated for its use in OLEDs due to its high fluorescence quantum yield.

Advantages And Limitations For Lab Experiments

One of the advantages of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is its high yield synthesis method. This allows for large quantities of the compound to be produced for use in various experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-'. One potential direction is to investigate its use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to explore its use as a fluorescent probe for biological imaging. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is a synthetic compound that has potential applications in various fields of scientific research. Its high yield synthesis method, anticancer, antiviral, and antibacterial properties, and use in OLEDs make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is synthesized by the reaction of isobenzofuran-1(3H)-one, 9-(phenylamino)-, and 3,6-dihydroxy-9H-xanthen-9-one. The reaction is catalyzed by a base, and the resulting compound is obtained in high yield.

Scientific Research Applications

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological imaging.

properties

IUPAC Name

7-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-15-3-1-2-14-18(15)19(24)26-20(14)12-6-4-10(22)8-16(12)25-17-9-11(23)5-7-13(17)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDVUAIWJCGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186899
Record name 4-Aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-

CAS RN

3326-33-8
Record name 4-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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